molecular formula C13H10O3S B5771397 3-acetylphenyl 2-thiophenecarboxylate

3-acetylphenyl 2-thiophenecarboxylate

Cat. No. B5771397
M. Wt: 246.28 g/mol
InChI Key: IQCANTXAOLBUKP-UHFFFAOYSA-N
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Description

3-acetylphenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiophene-containing compounds, which have been widely studied for their diverse biological activities.

Scientific Research Applications

3-acetylphenyl 2-thiophenecarboxylate has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurological disorders. In one study, 3-acetylphenyl 2-thiophenecarboxylate was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was shown to have neuroprotective effects in a rat model of Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 3-acetylphenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
Studies have shown that 3-acetylphenyl 2-thiophenecarboxylate can modulate various biochemical and physiological processes in cells. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-acetylphenyl 2-thiophenecarboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-acetylphenyl 2-thiophenecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying various signaling pathways in cells. By modulating the activity of these pathways, researchers can gain insights into their roles in various physiological and pathological processes.

Synthesis Methods

The synthesis of 3-acetylphenyl 2-thiophenecarboxylate can be achieved through various methods, including the reaction of 3-acetylphenol with thiophene-2-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 3-acetylphenol with thiophene-2-carboxylic acid chloride in the presence of a base. The yield of the compound can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.

properties

IUPAC Name

(3-acetylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-9(14)10-4-2-5-11(8-10)16-13(15)12-6-3-7-17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCANTXAOLBUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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